![molecular formula C25H40N2 B14853066 15,19-Diazapentacyclo[18.7.0.06,14.07,12.022,27]heptacosa-2,4-diene](/img/structure/B14853066.png)
15,19-Diazapentacyclo[18.7.0.06,14.07,12.022,27]heptacosa-2,4-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Papuamine is a pentacyclic alkaloid derived from marine sponges, particularly from the genus Haliclona . It has a molecular formula of C25H40N2 and a molecular weight of 368.61 g/mol . Papuamine is known for its unique chemical structure and significant biological activities, including antifungal, antibacterial, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The total synthesis of papuamine has been achieved through various methods. One notable approach involves the use of a novel pericyclic imino ene reaction . Starting from enantiomerically pure acid ester, allenyl silane N-benzyl imines are generated in situ from aldehydes. These imines undergo concerted stereospecific imino ene reactions to afford silyl acetylenes, which are then desilylated to form terminal alkynes . The synthesis also includes a Pd(II)-catalyzed macrocyclization to form the central diazadiene macrocyclic ring .
Industrial Production Methods
Industrial production methods for papuamine are not well-documented, likely due to its complex structure and the challenges associated with its synthesis. Most of the available information pertains to laboratory-scale synthesis rather than large-scale industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Papuamine undergoes various chemical reactions, including:
Oxidation: Papuamine can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the papuamine structure.
Substitution: Substitution reactions can introduce new functional groups into the papuamine molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Papuamine is used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: It has shown significant cytotoxicity against various cancer cell lines, including breast cancer and non-small cell lung cancer
Medicine: Papuamine has potential as an anticancer agent due to its ability to induce apoptosis and autophagy in cancer cells
Industry: While industrial applications are limited, papuamine’s unique structure and biological activities make it a valuable compound for pharmaceutical research and development.
Mécanisme D'action
Papuamine exerts its effects primarily through mitochondrial dysfunction. It depletes intracellular ATP by causing mitochondrial membrane potential loss and increasing mitochondrial superoxide generation . This leads to apoptosis and autophagy in cancer cells. The compound also activates c-Jun N-terminal kinase (JNK), which plays a role in its cytotoxic effects .
Comparaison Avec Des Composés Similaires
Papuamine is often compared with other marine alkaloids such as haliclonadiamine and kuanoniamines . These compounds share similar structures and biological activities but differ in their specific mechanisms of action and potency. For example, haliclonadiamine also induces apoptosis in cancer cells but through different pathways . Papuamine’s unique pentacyclic structure and potent anticancer properties distinguish it from these similar compounds.
Propriétés
IUPAC Name |
15,19-diazapentacyclo[18.7.0.06,14.07,12.022,27]heptacosa-2,4-diene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N2/c1-3-10-20-18(8-1)16-24-22(20)12-5-6-13-23-21-11-4-2-9-19(21)17-25(23)27-15-7-14-26-24/h5-6,12-13,18-27H,1-4,7-11,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTFUNZCYRUILZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC3C2C=CC=CC4C5CCCCC5CC4NCCCN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbaldehyde](/img/structure/B14852985.png)
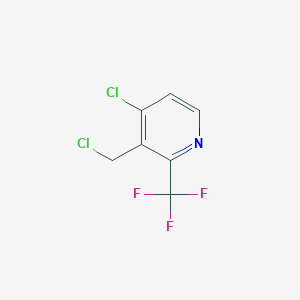
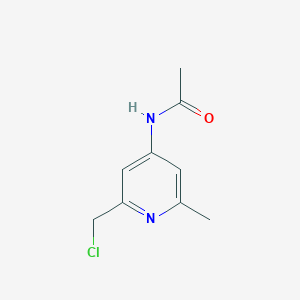

![6-Benzyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbaldehyde](/img/structure/B14853001.png)
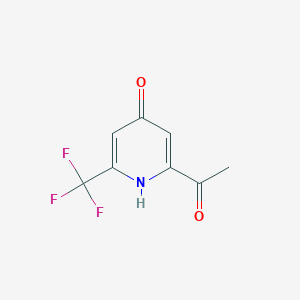

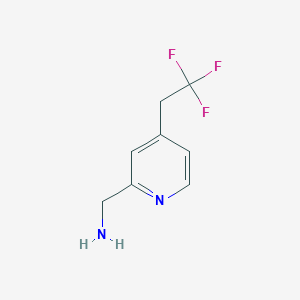
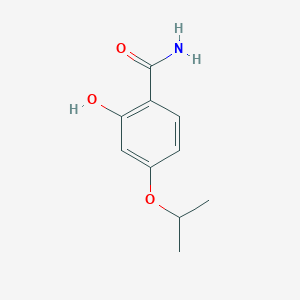
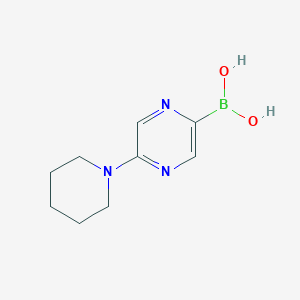
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-tert-butylphenyl)acrylamide](/img/structure/B14853046.png)
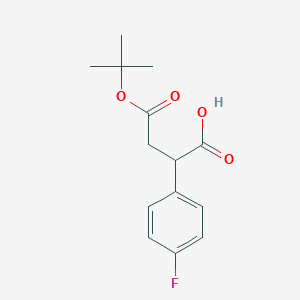
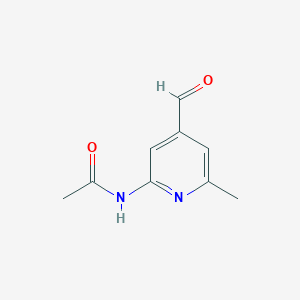
![1-[2-(Dimethylamino)pyrimidin-4-YL]ethanone](/img/structure/B14853061.png)
